Journal Name:Catalysis Science & Technology
Journal ISSN:2044-4753
IF:6.177
Journal Website:http://pubs.rsc.org/en/Journals/JournalIssues/CY#!advancearticles
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:599
Publishing Cycle:
OA or Not:Not
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01058A
Metal–support-interactions (MSIs) are critical in catalyst design and optimization toward enhancing the solar-driven photocatalytic hydrogen-evolution-reaction (HER). Transition metal phosphates (TMPs) have been predicted as promising catalysts for the photocatalytic HER owing to their high chemical diversity and superior optical properties. However, it has been found that TMPs suffer from strong hydrogen adsorption and weak desorption, leading to unbalanced hydrogen absorption/desorption behavior and a sluggish photocatalytic HER process. Herein, an MSI was delicately designed by embedding Pt-nanoparticles into porous iron phosphide nanorods (MSI Pt–Fe2P) via a facile metal–organic-framework (MOF)-derived approach assisted by phosphating treatment. Experimental characterization and theoretical calculations disclose that the formation of MSI resulted in regulating the electronic structure and balancing the hydrogen absorption/desorption behavior of Fe2P. Benefiting from the alteration of the electronic structure, the resultant Pt–Fe2P featuring an MSI enables a remarkable photocatalytic HER rate of 6 mmol g−1 h−1 with a high apparent quantum efficiency of 20% at 500 nm wavelength. This finding may pave the way for developing more efficient TMP-based catalysts for various solar energy applications.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01264F
The cross-metathesis of ethene and 2-butene to produce propene over a supported rhenium (Re)-based catalyst usually suffers from sluggish reaction rates, especially at low mass loading of Re. Herein, we attempt to tackle this problem with the promotion of boron through electronic modulation and selective adsorption of olefins. The boron-modified Re–2B/Al2O3 catalyst exhibits superior intrinsic activity, with over 19-fold propene yield with respect to the un-promoted Re–Al2O3 catalyst. The combined experimental analysis reveals the promotion of the boron root in the electronic withdrawal from Re oxides and selective adsorption of olefins, which together facilitate the formation of active Re–carbene species.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00600J
This study investigates the low temperature reforming of methane with CO2 over mono-metallic (Pt/CeO2 and Ni/CeO2) and bi-metallic (Pt–Ni/CeO2) solid solution catalysts prepared by using a one-pot solution-combustion method. Various analytical techniques were employed to analyze the synthesized catalysts in order to correlate their physicochemical properties to their catalytic activity. Solid solution formation was confirmed by the lattice parameter shifting and Rietveld refinement analysis. Solid-solution formation enhanced the defective oxygen species. The TPR and TPDs studies showed that the synergy between Pt and Ni enhanced the active oxygen species and metal–support interaction of the Pt–Ni/CeO2 catalyst, which are beneficial for the higher adsorption of CH4 and CO2. Pt–Ni/CeO2 catalysts have a higher amount of O22−, O2− species and AD/AF2g ratio followed by the NC and PC catalysts, as confirmed by the O2-TPD, XPS and RAMAN analysis. Pt-based catalysts start the DRM reaction at 350 °C, whereas Ni/CeO2 activates at a temperature 100 °C higher than Pt–Ni/CeO2 and Pt/CeO2. At 675 °C, Pt–Ni/CeO2 showed ∼86% conversion of CO2 and CH4 with 100% selectivity of synthesis gas with a H2/CO ratio of ∼1, while Pt/CeO2 and Ni/CeO2 shows ∼46.2 and ∼59.8% conversion, respectively. DFT calculations showed that the Pt–Ni/CeO2 catalyst required lower activation energy than the monometallic catalyst to activate CH4 and CO2. We believe that the synergy between Ni and Pt enhanced the structural and electronic properties of Pt–Ni/CeO2, which is responsible for its excellent performance at low temperature.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00658A
Density functional theory (DFT) calculations combined with cluster expansions (CE) were employed to explore the catalytic activity of stoichiometric and non-stoichiometric Cu3Au(100), Cu3Au(111), CuAu3(100), and CuAu3(111) surfaces for CO2 reduction to CO. We identified several adsorption sites which otherwise would not be considered using slab models generated by cleaving ordered bulk structures. For Cu3Au(111) and CuAu3(111), the adsorption sites with the highest and lowest estimated onset potential values found through our approach would be missed if modeled from bulk-derived slabs, showing the ability of our strategy to explore the richness of alloy catalysts that arises from the formation of near-surface atomic ordering effects. Finally, we performed simulated annealing calculations based on CE fit to predict CO and COOH adsorption energies. This analysis led us to find adsorption site ensembles that can deviate from the linear scaling relationship that usually hinders the discovery of more active and selective catalysts for CO production.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00796K
Active hydroxyl groups (OH) are very important in HCHO oxidation, due to the fact that OH is the main active species in the degradation of formate and dioxymethylene (DOM) groups, especially for noble metal supported catalysts with alkali metal addition. Interestingly, in this study we found that sodium (Na) can also promote HCHO oxidation activity of Pd/SiO2 catalysts without activated surface OH. Though Na addition could effectively improve the dispersion of Pd and the oxygen activation capacity of the catalyst, no effect on H2O activation to form surface OH was found. Notably, different from Pd/TiO2 or Pt/TiO2 catalysts with TiO2 as support, H2O caused the deactivation of Pd/SiO2 and even Na–Pd/SiO2 catalysts. Investigation of the catalysts showed that the aggregation of Pd particles, reduction of effective interface and accumulation of intermediate products were the main factors leading to the deactivation of the catalysts. However, the addition of Na could improve the regeneration ability of the Pd/SiO2 catalyst.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00810J
Methane (CH4) is the world's second most potent greenhouse gas after carbon dioxide (CO2). Removal of low concentrations of CH4 from the environment by an advanced oxidation process (i.e., total oxidation to CO2) powered by solar energy is attractive. However, studies of solar-driven methane oxidation have focused on the selective conversion of CH4 to high-value chemicals, where methane usually occurs in high concentrations. In this paper, the related work of selective conversion of high-concentration CH4 is introduced first, and the mechanism of selective conversion of CH4 is discussed. The “bad” reaction (i.e., total oxidation to CO2) reported in selective conversion of high concentration CH4 is pointed out, hoping to guide the related work of removal of low concentration CH4.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00859B
Tuning and stabilizing the surface-active sites is an important strategy to enhance electrocatalysts for the total water splitting reaction. Here, we present an interesting approach to modifying the interlayer distance via intercalating guest anions (I−, Br− and Cl−). Guest-anion-induced CoFe-LDHs were prepared by a simple wet chemical method. Among them, the largest anion (I−) provides a better OER, HER and total water splitting activity as compared to the smaller anions (Br−, Cl−). The as-synthesized I− anion intercalated CoFe-LDH shows the highest activity in the OER (oxygen evolution reaction) and HER (hydrogen evolution reaction) with lower overpotentials of 264 mV and 108 mV at a 50 mA cm−2 current density with the lowest Tafel values of 56.34 and 111.97 mV dec−1. The redox transformation from the cyclic voltammetric study reveals that the iodine anion allows more redox transformation, which leads to an increase in the active phase (CoOOH). In addition to this superior total electrode activity, the modified CoFe-LDH delivers high specific and intrinsic activity as compared to bare CoFe-LDH and similar reported catalysts, which was measured in terms of TOF calculation. After obtaining this remarkable response for the OER and HER, the CoFe-LDH/I− (as anode and cathode) was used in a two-electrode system in 1 M KOH solution, and required a cell voltage of 1.6 V to reach 10 mA cm−2 current density. In addition, XPS results suggest that cobalt loses its electron, suggesting that the electronic state of the cobalt ion increases upon intercalation of the I− anion. Thus, this reveals that the I− anion stabilizes the higher oxidation state of the cobalt ion via electron coupling.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00967J
Operando Raman spectroscopy is a powerful analytical tool to provide new insights in the working and deactivation principles of solid catalysts. Intense fluorescence can obscure Raman spectra to the extent that they become uninterpretable. Time-gated Raman spectroscopy, based on pulsed excitation and time-gated detection, suppresses background fluorescence based on its slower time dynamics compared to Raman scattering. In this work, we demonstrate and quantify the benefit of time gating for operando Raman spectroscopy, using the propane dehydrogenation reaction over Pt–Sn-based catalyst materials as a case study. Experimental time-gated Raman spectroscopy data are fitted to a time-trace model that is used to optimize time gating for the maximum signal-to-background-noise ratio. Time-gated Raman spectra of a spent propane dehydrogenation catalyst material show lower background fluorescence compared to the time-integrated Raman spectra counterparts. Simultaneous operando time-gated and time-integrated Raman spectroscopy experiments demonstrate the benefit of time gating to obtain more distinct Raman features, especially in the early coking stages where spectra are dominated by background fluorescence.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00979C
Carbonization, nitridation and phosphorization of Mo/CNT precursors can lead to the formation of β-Mo2C, a γ-Mo2N/β-Mo2C mixture and MoP, respectively, on the CNT support. It was proposed that the γ-Mo2N phase showed better reverse water gas shift (RWGS) performance than the β-Mo2C and MoP phases, which can be due to its higher oxophilicity and weaker affinity with CO. Noticeably, this nitrided Mo/CNT catalyst showed comparable RWGS performance to bimetallic Cu/β-Mo2C (recently known to be the most excellent non-noble metal catalyst for the RWGS).
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01223A
A crucial reaction in chemical synthesis is the activation of unactivated carbon–hydrogen bonds in complex molecules. We demonstrate the regio- and stereo-selective hydroxlation of the steroids progesterone and androstenedione using the peroxygenase activity of an engineered bacterial cytochrome P450 enzyme, CYP154C8. By replacing a single amino acid of the I-helix we change this monooxygenase enzyme into a peroxygenase, enabling the efficient and selective biocatalytic formation of the 16α-hydroxy steroid metabolite.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00737E
Methane-utilizing bacteria (methanotrophs), which inhabit various environments such as wetlands, rice paddies and the surface of aquatic plants are known to convert methane to methanol using methane monooxygenase enzymes (MMOs). There are two distinct types of MMOs: the copper-containing membrane-bound enzyme (pMMO) and the iron-containing soluble enzyme (sMMO). Since MMOs catalyze methane oxidation at ambient temperature and pressure, they are potential biocatalysts for industrial methanol production from methane. Understanding the mechanism of the MMO-catalyzed reaction is crucial to develop a new biocatalyst. The catalytic mechanism of MMO has been extensively studied in aspects of enzyme kinetics, protein structure, spectroscopy, biomimetic chemistry and computation. Based on these studies, the catalytic mechanism of sMMO is relatively well understood, and a rigid catalytic mechanism is proposed. On the other hand, the studies of pMMO are still at their early stages and there are debates as to which of several copper sites are the true active sites. In this review, we describe our current knowledge of MMOs including the metabolism, regulation of expression, their enzymatic properties, and the structural and biochemical features. We summarize recent structural and biochemical studies of pMMO and discuss the future directions to develop efficient and robust biocatalysts.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY90093B
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Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY90092D
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Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY90091F
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Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY90099A
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Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY90089D
Correction for ‘Tuning the catalytic performance of CaSnO3 by developing an S-scheme p–n heterojunction through Ag6Si2O7 doping’ by Navid Hussain Shah et al., Catal. Sci. Technol., 2023, https://doi.org/10.1039/D3CY01151H.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY90095A
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Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY90094K
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Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00092C
FtmOx1 is an α-ketoglutarate (α-KG) dependent mononuclear non-haem iron enzyme, which catalyzes endoperoxidation in fumitremorgin B to form verruculogen. The main products of the reaction are extremely complicated depending on the different conditions. Two mechanisms, COX-like and CarC-like, were reported, mainly debating which residue Y224 or Y68 is a key determinant in ftmOx1 catalytic endoperoxidation. To address this, here, we performed structural analysis of three binary complexes, ftmOx1·Fe2+·α-KG (4Y5S), ftmOx1 Y68F·Co2+·α-KG (7ETL) and ftmOx1 Y140F·Fe2+·α-KG (6OXH), and of two ternary complexes, ftmOx1·Co2+·α-KG·13-oxo fumitremorgin B (7WSB) and ftmOx1·Fe2+·α-KG·fumitremorgin B (7ETK). We found that residue Y224 forms a hydrogen bond with α-KG, which implies that Y224 potentially suppresses oxygen rebound reaction by forming a hydrogen bond with oxo-ferry species and enhances the endoperoxidation selectivity of wild-type ftmOx1. Substrate insertion into the Fe2+ binding pocket results in the generation of a new conformation of Y224, in line with the observed structures of 7ETK and 7WSB. This conformation of Y224 is fixed by forming a hydrogen bond with the residue T134 –OH group. The mutations of residue T134 led to major products of oxygen rebound and dealkylation, suggesting that it acts as a regulator of the reactions. Possible reaction pathways were suggested, demonstrating how Y68, T134 and Y224 work together in ftmOx1 catalyzed reactions.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01127E
The glycolysis of polyethylene terephthalate (PET) is considered as the most promising PET recycling strategy due to its mild reaction conditions and circularity. Herein, several metal-doped SBA-15 (M/SBA-15) as heterogeneous Lewis acid catalysts were investigated to screen the best catalyst and to understand the essence for their differences in PET glycolysis. It is found that the catalytic activity is positively correlated with the acid amount in different metal-doped SBA-15 and Ti/SBA-15 with different Ti loadings, with the exception of Nb/SBA-15. 4Ti/SBA-15 with abundant Lewis acid sites shows excellent PET glycolysis ability, with the yield of bis(2-hydroxyethyl) terephthalate (BHET) reaching 87.2% within 45 min at 190 °C (isolated yield 73%). While 4Nb/SBA-15 has a similar acid amount as that in 4Ti/SBA-15, but it has very low catalytic activity probably due to its strong oxygen affinity. Acetone–methanol-adsorption DRIFTS confirms its strong oxygen affinity, which would poison the acid sites by ethylene glycol (EG) and result in very low activity. This study demonstrates that PET glycolysis activity is really correlated with the amount of Lewis acid sites, but species with very strong oxygen affinity would lower its activity. Further diffuse reflection ultraviolet-visible (DR UV-vis) spectra analysis confirms that tetrahedral Ti4+ species in Ti/SBA-15 is the real active center. In addition, 4Ti/SBA-15 has good reusability and can be used in common real PET (dyed polyester fabric, PET bottles) glycolysis. These results indicate that increasing the amount of Lewis acid sites is a promising way to enhance PET glycolysis and 4Ti/SBA-15 with high activity and stability is a potential catalyst for industrial application.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学2区 | CHEMISTRY, PHYSICAL 物理化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
6.10 | 63 | Science Citation Index Expanded | Not |
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